molecular formula C6H10ClNO2 B232136 3-Hydroxyasparagine CAS No. 16712-79-1

3-Hydroxyasparagine

Cat. No. B232136
CAS RN: 16712-79-1
M. Wt: 148.12 g/mol
InChI Key: VQTLPSCRBFYDNX-PIKHSQJKSA-N
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Description

3-Hydroxyasparagine, also known as β-hydroxyasparagine, is a modified asparagine amino acid . It appears in posttranslational modification of cbEGF-like domains which can occur in humans and other Eukaryotes . The amino acid code used for this is Hyn . The modified amino acid residue is found in fibrillin-1 .


Synthesis Analysis

A novel process for efficient synthesis of L-threo-3-hydroxyaspartic acid (L-THA) using microbial hydroxylase and hydrolase has been developed . The putative asparaginyl oxygenase- and 3-hydroxyasparaginyl phosphotransferase-encoding genes hasP and asnO were separately deleted from the calcium-dependent antibiotic (CDA) biosynthetic gene cluster of Streptomyces coelicolor .


Molecular Structure Analysis

The molecular formula of 3-Hydroxyasparagine is C4H8N2O4 . Its average mass is 148.117 Da and its monoisotopic mass is 148.048401 Da . The biochemical and structural basis for the incorporation of 3-hydroxyasparagine at position 9 in the 11-residue acidic lipopeptide lactone calcium-dependent antibiotic (CDA) has been presented .


Chemical Reactions Analysis

The recombinant enzyme hydroxylated L-asparagine by AsnO and then hydrolyzed by 3-hydroxy-asparagine amide to obtain L-THA . The two-step reaction was adapted to one-pot bioconversion in a test tube .


Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxyasparagine is C4H8N2O4 . Its average mass is 148.117 Da and its monoisotopic mass is 148.048401 Da .

Scientific Research Applications

  • Posttranslational Hydroxylation in Proteins : 3-Hydroxyasparagine, along with 3-Hydroxyaspartic acid, is formed by posttranslational hydroxylation in proteins related to the epidermal growth factor precursor. This process involves 2-oxoglutarate-dependent dioxygenases and is vital in certain plasma proteins and others not requiring vitamin K for biosynthesis (Stenflo et al., 1989).

  • Role in Lipopeptide Antibiotics : 3-Hydroxyasparagine is a key component in the daptomycin-type lipopeptide antibiotics. It is synthesized through direct hydroxylation of l-asparagine by specific oxygenases, contributing to the bioactivity of these compounds (Strieker et al., 2007).

  • Involvement in HIF Regulation : Hydroxylation at the beta-carbon of asparagine in the human hypoxia-inducible factor (HIF) is catalyzed by factor inhibiting HIF-1 (FIH-1). This modification plays a crucial role in regulating the interaction of HIF with the transcriptional coactivator p300, impacting transcription activation under normoxic conditions (McNeill et al., 2002).

  • Synthesis of β-Hydroxylated Amino Acids : 3-Hydroxyasparagine is synthesized prior to its incorporation into specific peptides. Its production and incorporation into peptides are crucial in the biosynthesis of certain natural products (Neary et al., 2007).

  • Potential Role in Neurotransmission : The compound l-erythro-β-hydroxyasparagine, closely related to 3-Hydroxyasparagine, exhibits inhibitory effects on mammalian serine racemase, suggesting a potential impact on neurotransmission processes (Ito et al., 2021).

  • Efficient Production Methods : Research includes the development of efficient synthesis methods for 3-Hydroxyasparagine and related compounds, highlighting its significance in various biochemical applications (Hara et al., 2015).

  • Enamel Remineralization : In a study involving a peptide with asparagine-serine-serine, the peptide's ability to attract ions for hydroxyapatite crystal formation suggests potential applications in dental health and enamel remineralization (Chung & Li, 2013).

  • Protein Hydroxylation and Interactions : The hydroxylation of asparagine and other amino acids by enzymes like FIH plays a critical role in protein-protein interactions, with implications in various signaling pathways and physiological processes (Rodríguez et al., 2016).

  • Biochemical Modifications and Disease Treatments : Various studies have explored the role of 3-Hydroxyasparagine and related modifications in the context of disease treatments, including antibiotic synthesis and the regulation of physiological mechanisms (Mao et al., 2020).

  • Importance in Collagen Biosynthesis : Earlier studies established the significance of hydroxylation, including asparagine hydroxylation, in collagen biosynthesis, a fundamental process in tissue formation and repair (Loenarz & Schofield, 2011).

Future Directions

The potential of albumin-based nanoparticles, focusing on their advantages, their current state, and progress in clinical use as anticancer therapeutics has been highlighted . Challenges impeding new approvals and future directions for unlocking the full potential of this technology have also been discussed .

properties

IUPAC Name

(2S)-2,4-diamino-3-hydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTLPSCRBFYDNX-PIKHSQJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H](C(C(=O)N)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937284
Record name 4-Hydroxy-4-iminothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyasparagine

CAS RN

16712-79-1
Record name 3-Hydroxyasparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016712791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-iminothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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